(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate
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Overview
Description
The compound (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate is a complex chemical entity that combines an azabicyclo structure with a hydroxy-phenyl-propanoate moiety, stabilized by sulfuric acid and existing in a dihydrate form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate typically involves multiple steps:
Formation of the Azabicyclo Structure: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Attachment of the Hydroxy-Phenyl-Propanoate Moiety: This step involves esterification reactions where the hydroxy group of the phenyl-propanoate reacts with the azabicyclo structure.
Stabilization with Sulfuric Acid: The final compound is stabilized by the addition of sulfuric acid, which also helps in forming the dihydrate.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Where each step of the synthesis is carried out in separate reactors.
Continuous Flow Processing: Where the reactions are carried out in a continuous flow system, allowing for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the azabicyclo structure, potentially leading to the opening of the ring system.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Open-ring structures.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: The compound can bind to specific receptors, making it useful in studying receptor-ligand interactions.
Medicine
Drug Development:
Diagnostics: The compound can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It can interfere with metabolic pathways by inhibiting key enzymes or blocking receptor sites.
Effects: The compound can induce changes in cellular processes, leading to its desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate: Without sulfuric acid and dihydrate.
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; hydrochloric acid: With hydrochloric acid instead of sulfuric acid.
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; anhydrous: Without the dihydrate form.
Uniqueness
Stability: The presence of sulfuric acid and dihydrate form provides enhanced stability.
Reactivity: The compound’s reactivity is influenced by the sulfuric acid, making it more suitable for certain reactions.
Biological Activity: The specific combination of functional groups gives it unique biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H29NO9S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate |
InChI |
InChI=1S/C17H23NO3.H2O4S.2H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t13?,14?,15?,16-;;;/m0.../s1 |
InChI Key |
AMTPGIHNMJWLEV-AHFYLWMVSA-N |
Isomeric SMILES |
CN1C2CCC1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
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